molecular formula C5H12ClN5 B1377858 5-(3-aminopropyl)-4H-1,2,4-triazol-3-amine hydrochloride CAS No. 1375472-36-8

5-(3-aminopropyl)-4H-1,2,4-triazol-3-amine hydrochloride

Cat. No. B1377858
M. Wt: 177.63 g/mol
InChI Key: QWSLEFDDIBXXNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(3-Aminopropyl)methacrylamide Hydrochloride” is a chemical compound with the molecular formula C7H14N2O.HCl and a molecular weight of 178.66 . It appears as a white to light yellow powder or crystal .


Synthesis Analysis

The synthesis of similar compounds often involves the coupling of ethyl isocyanate to N, N-dimethylpropane-1,3-diamine to give a urea, followed by dehydration .


Molecular Structure Analysis

The molecular structure of “N-(3-Aminopropyl)methacrylamide Hydrochloride” consists of a methacrylamide group attached to an aminopropyl group .


Chemical Reactions Analysis

In the context of polymer science, N-(3-Aminopropyl)methacrylamide Hydrochloride has been used in the radical precipitation copolymerization of N-isopropylmethacrylamide .


Physical And Chemical Properties Analysis

“N-(3-Aminopropyl)methacrylamide Hydrochloride” is a solid at 20 degrees Celsius. It should be stored under inert gas at a temperature between 0-10°C. It is air sensitive, hygroscopic, and heat sensitive .

Scientific Research Applications

  • Silica-based Nanoparticles

    • Field : Nanotechnology .
    • Application : Functionalized silica nanoparticles (SiO2 NPs) have attracted attention due to their promising distinctive, versatile, and privileged physiochemical characteristics .
    • Method : These nanoparticles are fabricated and their surface is modified to enhance their properties .
    • Results : They have been used in advanced catalysis, drug-delivery, biomedical applications, environmental remediation applications, and wastewater treatment .
  • N-(3-Aminopropyl)methacrylamide Hydrochloride

    • Field : Polymer Science .
    • Application : This compound is used in the synthesis of polymers .
    • Method : The details of the method are not specified in the source .
    • Results : The results or outcomes of using this compound in polymer synthesis are not provided in the source .
  • Microgels Functionalized with Primary Amines

    • Field : Polymer Science .
    • Application : Surfactant-free, radical precipitation copolymerization of N-isopropylmethacrylamide and the cationic co-monomer N-(3-aminopropyl) methacrylamide hydrochloride (APMH) was carried out to prepare microgels functionalized with primary amines .
    • Method : The morphology and hydrodynamic diameter of the microgels were characterized by atomic force microscopy and photon correlation spectroscopy .
    • Results : The results or outcomes of this application are not provided in the source .

Safety And Hazards

This compound is air sensitive, hygroscopic, and heat sensitive. It should be stored under inert gas at a temperature between 0-10°C .

Future Directions

While specific future directions for “5-(3-aminopropyl)-4H-1,2,4-triazol-3-amine hydrochloride” are not available, similar compounds are being explored for the development of high-performance materials using natural and biologically derived raw materials .

properties

IUPAC Name

5-(3-aminopropyl)-1H-1,2,4-triazol-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N5.ClH/c6-3-1-2-4-8-5(7)10-9-4;/h1-3,6H2,(H3,7,8,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWSLEFDDIBXXNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC1=NC(=NN1)N)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-aminopropyl)-4H-1,2,4-triazol-3-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(3-aminopropyl)-4H-1,2,4-triazol-3-amine hydrochloride
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